molecular formula C14H13F2NO2S B5301037 N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide

Cat. No. B5301037
M. Wt: 297.32 g/mol
InChI Key: FWBLLFIWSYQAJK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide, commonly known as DFB, is an organic compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

DFB has been widely used as a building block in the synthesis of various organic molecules, such as heterocycles and biologically active compounds. It has also been investigated for its potential applications in materials science, such as the preparation of functionalized polymers and metal-organic frameworks.

Mechanism of Action

DFB acts as a carbonic anhydrase inhibitor, which means it can block the activity of the carbonic anhydrase enzyme. This enzyme plays a crucial role in the regulation of acid-base balance in the body, and its inhibition can lead to various physiological effects.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. It has also been investigated for its potential applications in the treatment of diseases such as glaucoma, epilepsy, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, it also has some limitations, such as its low water solubility and potential toxicity. Therefore, it is essential to handle DFB with care and follow proper safety protocols.

Future Directions

DFB has a wide range of potential applications in various fields, and there are several future directions for research. One possible direction is the development of new synthetic methods for DFB and its derivatives. Another direction is the investigation of its potential applications in drug discovery and materials science. Additionally, further studies are needed to explore its mechanism of action and physiological effects in more detail.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide is a versatile organic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of DFB and its derivatives.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLLFIWSYQAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (30, 2.0 g, 15.5 mmol) in 20 mL of dichloromethane, pyridine (1.326 mL, 16.4 mmol) and dimethylaminopyridine (0.076 g, 0.62 mmol) are added followed by the dropwise addition of 4-ethyl-benzenesulfonyl chloride (59, 3.357 g, 16.4 mmol) and the reaction is heated to reflux overnight. The reaction is concentrated under vacuum to dryness, then brought up in ethyl acetate and water for extraction. The organic layer is isolated and concentrated under vacuum. The resulting material is purified by silica gel column chromatography eluting with a gradient of 10-20% ethyl acetate in hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (60, 4.344 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.326 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
catalyst
Reaction Step One
Quantity
3.357 g
Type
reactant
Reaction Step Two

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